molecular formula C9H17NO B13638993 (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

Cat. No.: B13638993
M. Wt: 155.24 g/mol
InChI Key: LNASQHWYCIXDHV-UHFFFAOYSA-N
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Description

(2-Ethyl-7-oxabicyclo[221]heptan-2-yl)methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amine derivatives .

Scientific Research Applications

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is unique due to its specific substitution pattern and the presence of an amine group. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(2-ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

InChI

InChI=1S/C9H17NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-6,10H2,1H3

InChI Key

LNASQHWYCIXDHV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CCC1O2)CN

Origin of Product

United States

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